molecular formula C15H16BrN3O3S B2522060 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea CAS No. 1301980-28-8

1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea

Cat. No.: B2522060
CAS No.: 1301980-28-8
M. Wt: 398.28
InChI Key: HQWVFJOWRGNPEK-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea is a synthetic urea derivative designed for research and development purposes. Compounds featuring the urea functional group and sulfonamide moiety are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities. Related sulfamoylphenyl-ureido compounds have been identified as potential antimalarial agents in scientific literature, demonstrating activity against Plasmodium falciparum . Furthermore, various urea derivatives have been explored for their utility in the treatment of cardiovascular conditions, such as heart failure, highlighting the therapeutic relevance of this chemical class . The specific structure of this compound, which incorporates a bromophenyl group and a sulfamoylphenethyl chain, suggests it may be valuable as a building block in organic synthesis or as a candidate for high-throughput screening in drug discovery campaigns. Researchers can utilize this product to explore structure-activity relationships, enzyme inhibition, or receptor binding studies. This product is intended For Research Use Only and is not classified as a drug, cosmetic, or for personal use.

Properties

IUPAC Name

1-(3-bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c16-12-2-1-3-13(10-12)19-15(20)18-9-8-11-4-6-14(7-5-11)23(17,21)22/h1-7,10H,8-9H2,(H2,17,21,22)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWVFJOWRGNPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Potential

Research indicates that 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea exhibits notable anticancer properties. Its mechanism of action is primarily associated with the inhibition of specific cellular pathways involved in cancer proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

The compound has shown a significant reduction in cell viability across various cancer cell lines, indicating its potential as an effective anticancer agent. The mechanisms involve apoptosis induction and disruption of key survival signaling pathways.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its effects on neuropharmacology, particularly its potential to modulate behaviors related to addiction.

Case Study: Drug-Seeking Behavior in Animal Models

In a study involving rats trained to self-administer cocaine, administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests its capability to influence the endocannabinoid system, which is crucial in addiction pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl and sulfamoyl groups significantly influence the biological activity of the compound. For example:

  • Substitution at the 4-position of the sulfamoyl group enhances receptor affinity.
  • Bromine substitution at the 3-position on the phenyl ring appears to increase anticancer potency.

Comparison with Similar Compounds

Key Observations:

  • Sulfamoyl vs. Halogen Substituents : The sulfamoyl group in the target compound and 9E8 enhances solubility and enzyme-binding capacity compared to purely halogenated analogues (e.g., 1-(4-Bromophenyl)-3-[2-(trifluoromethyl)phenyl]urea) .
  • Bromophenyl Position : The 3-bromophenyl group in the target compound may confer steric or electronic effects distinct from 4-bromo derivatives, influencing target selectivity .
  • Biological Activity : While 9E8 shows confirmed binding to hCA II, bromophenyl-containing analogues like 1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on exhibit cytotoxic effects (IC₅₀ = 100 μg/mL against MCF7 cells) .

Enzymatic and Cytotoxic Activity Comparisons

Carbonic Anhydrase Inhibition

Compounds with sulfamoyl groups, such as 1-[2-[(4-bromo-2-hydroxybenzyl)amino]ethyl]-3-(4-sulfamoylphenyl)urea, demonstrate potent inhibition of human carbonic anhydrase I (hCA I) and II (hCA II) via sulfonamide-Zn²⁺ interactions in the active site . The target compound’s sulfamoyl group likely enables similar mechanisms, though its 3-bromophenyl substituent may alter binding kinetics compared to 4-bromo or chlorophenyl analogues.

Cytotoxicity

Halogenated urea derivatives, such as (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on, show moderate cytotoxicity (IC₅₀ = 100 μg/mL) against breast cancer cells (MCF7), attributed to the electron-withdrawing bromine enhancing cellular uptake . In contrast, thiourea analogues like 1-(3-bromobenzoyl)-3-[2-({[(3-bromophenyl)formamido]methanethioyl}amino)phenyl]thiourea exhibit strong anti-HIV-1 protease activity (97% inhibition at 100 µM), suggesting urea/thiourea scaffolds are versatile for diverse therapeutic targets .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea?

The synthesis of urea derivatives typically involves condensation reactions between isocyanates and amines. For analogous compounds, methods include reacting substituted anilines with isocyanate-bearing aryl groups under anhydrous conditions, often in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended to isolate the urea product .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in deuterated dimethyl sulfoxide (DMSO-d6) can identify aromatic protons (δ 6.8–7.5 ppm), urea NH groups (δ 8.2–9.5 ppm), and sulfamoyl protons (δ 3.0–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): To verify the molecular ion peak (e.g., [M+H]+) and isotopic patterns from bromine .
  • Infrared (IR) Spectroscopy: Confirms urea C=O stretching (~1640–1680 cm⁻¹) and sulfonamide S=O bonds (~1150–1350 cm⁻¹) .

Q. What solvent systems are optimal for solubility studies of this compound?

Solubility is influenced by polar functional groups (urea, sulfamoyl). Test in DMSO (high polarity) for stock solutions and aqueous buffers (pH 7.4) for biological assays. For chromatography, use methanol or acetonitrile/water mixtures. Partition coefficients (logP) can be predicted via computational tools like ChemAxon to guide solvent selection .

Advanced Research Questions

Q. How does the bromophenyl-sulfamoyl substitution pattern influence biological activity?

Structure-activity relationship (SAR) studies on similar urea derivatives suggest:

  • Bromophenyl Group: Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets) .
  • Sulfamoyl Group: May act as a hydrogen-bond donor/acceptor, critical for binding to sulfonamide-sensitive targets like carbonic anhydrases .
  • Ethyl Linker: Balances conformational flexibility and steric constraints, as seen in analogs with improved IC50 values against tyrosine kinases .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

  • Standardized Assays: Use orthogonal methods (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement .
  • Metabolic Stability Tests: Evaluate cytochrome P450 interactions to rule out false positives from metabolite interference .
  • Control Compounds: Include reference inhibitors (e.g., acetazolamide for sulfamoyl-targeted enzymes) to validate experimental conditions .

Q. What experimental design considerations are critical for optimizing in vitro bioassays?

Key factors include:

  • Dose-Response Curves: Use 8–12 concentration points (e.g., 0.1–100 µM) to calculate EC50/IC50 values with Hill slope analysis .
  • Cell Permeability: Assess via Caco-2 monolayers or PAMPA to ensure cellular uptake correlates with observed activity .
  • Counter-Screens: Test against related off-targets (e.g., other sulfonamide-binding enzymes) to confirm selectivity .

Q. How can computational methods aid in elucidating the mechanism of action?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase IX (PDB: 3IAI) .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories to identify critical residues (e.g., Thr200 in carbonic anhydrase) .
  • QSAR Modeling: Train models on datasets of urea derivatives to predict toxicity (e.g., Ames test) and ADMET properties .

Methodological Notes

  • Data Validation: Cross-reference spectral data with PubChem entries (e.g., CID 6466844 for analogous structures) to ensure reproducibility .
  • Ethical Compliance: Adhere to in vitro research guidelines; avoid unapproved therapeutic claims per FDA regulations .

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